molecular formula C31H33N3S B413980 2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole

2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B413980
M. Wt: 479.7g/mol
InChI Key: YGUSVBKNXCWGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-butylbenzaldehyde with 4’-pentylbiphenyl-4-amine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-gravity-assisted antisolvent precipitation processing can be employed to synthesize nanoparticles of the compound, enhancing its solubility and processability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique structural features and diverse applications. Its combination of imidazo[2,1-b][1,3,4]thiadiazole core with butyl and pentyl substituents imparts specific chemical and biological properties that make it valuable in various research and industrial contexts.

Properties

Molecular Formula

C31H33N3S

Molecular Weight

479.7g/mol

IUPAC Name

2-(4-butylphenyl)-6-[4-(4-pentylphenyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C31H33N3S/c1-3-5-7-9-24-10-14-25(15-11-24)26-18-20-27(21-19-26)29-22-34-31(32-29)35-30(33-34)28-16-12-23(13-17-28)8-6-4-2/h10-22H,3-9H2,1-2H3

InChI Key

YGUSVBKNXCWGGK-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)C5=CC=C(C=C5)CCCC

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)C5=CC=C(C=C5)CCCC

Origin of Product

United States

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